N-[2-(trifluoromethoxy)phenyl]butanamide
Description
N-[2-(Trifluoromethoxy)phenyl]butanamide is an aromatic amide derivative characterized by a butanamide backbone substituted at the nitrogen with a 2-(trifluoromethoxy)phenyl group.
Properties
IUPAC Name |
N-[2-(trifluoromethoxy)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-5-10(16)15-8-6-3-4-7-9(8)17-11(12,13)14/h3-4,6-7H,2,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVYJQGUSLWBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethoxy)phenyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethoxy)aniline and butanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-(trifluoromethoxy)aniline is dissolved in an appropriate solvent like dichloromethane. Butanoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The mixture is stirred for several hours at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Derivatives with different substituents replacing the trifluoromethoxy group.
Scientific Research Applications
N-[2-(trifluoromethoxy)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(trifluoromethoxy)phenyl]butanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following compounds share the N-(trifluoromethoxyphenyl)amide core but differ in substituent positions and additional functional groups:
Key Observations :
- Electronic Effects : The electron-withdrawing -OCF₃ group decreases electron density on the phenyl ring, influencing NMR chemical shifts (e.g., ¹⁹F NMR signals at δ ~58 ppm in ortho-substituted derivatives ).
- LogP Values : Higher XLogP3 values (e.g., 5.0 for the sulfonamide derivative ) correlate with increased hydrophobicity due to bulky substituents like sulfonamide or chloro groups.
Physicochemical Properties
Data from analogs suggest trends in solubility, melting points, and spectral characteristics:
Key Observations :
Key Observations :
- Pesticides : Trifluoromethoxy phenyl groups enhance pesticidal activity by improving lipid membrane penetration (e.g., metaflumizone’s insecticidal action ).
- Anti-inflammatory Activity : Acrylamide derivatives with hydroxyl/methoxy substitutions demonstrate bioactivity, suggesting that the target compound’s structure could be optimized for similar applications .
Q & A
Basic: What are the optimal synthetic routes for N-[2-(trifluoromethoxy)phenyl]butanamide?
Answer:
The synthesis typically involves a multi-step process starting with functionalization of the phenyl ring. A common approach includes:
Amidation : Reacting 2-(trifluoromethoxy)aniline with butanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions in dichloromethane .
Purification : Column chromatography using ethyl acetate/hexane gradients to isolate the product.
Key considerations:
- Reagent stoichiometry : Excess butanoyl chloride (1.2–1.5 equivalents) ensures complete conversion.
- Temperature : Maintain 0–5°C during amidation to minimize side reactions.
- Yield optimization : Reaction times of 12–24 hours at room temperature improve yields to ~70–80% .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Primary characterization methods include:
- ¹H/¹³C NMR : Identify protons adjacent to the trifluoromethoxy group (δ ~6.8–7.5 ppm for aromatic protons; δ ~170 ppm for the amide carbonyl) .
- FT-IR : Confirm amide formation (C=O stretch ~1650–1680 cm⁻¹) and trifluoromethoxy group (C-O-C stretch ~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = 276.1 g/mol) .
Advanced validation may use X-ray crystallography to resolve steric effects of the trifluoromethoxy group on molecular packing .
Advanced: How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group:
- Reduces electron density on the phenyl ring, directing electrophilic substitution to the para position.
- Enhances stability of intermediates in Suzuki-Miyaura couplings, allowing reactions with arylboronic acids at 80–100°C using Pd(PPh₃)₄ as a catalyst .
Data contradiction : While -OCF₃ typically deactivates the ring, steric hindrance at the ortho position (due to the butanamide chain) can alter regioselectivity. Computational DFT studies are recommended to predict reaction sites .
Advanced: What strategies address low solubility of this compound in aqueous assays?
Answer:
Methodological adjustments :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based encapsulation to enhance solubility without disrupting biological activity .
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) via post-synthetic modifications while retaining the -OCF₃ moiety .
Experimental validation : - Measure logP values (predicted ~2.5–3.0) to guide solvent selection .
- Compare IC₅₀ values in DMSO vs. aqueous buffers to confirm bioactivity retention .
Advanced: How does this compound interact with biological targets like mGlu4 receptors?
Answer:
Proposed mechanism :
- The trifluoromethoxy group enhances lipophilicity , promoting blood-brain barrier penetration.
- Molecular docking suggests hydrogen bonding between the amide carbonyl and Arg-78 residue in mGlu4’s allosteric pocket .
Experimental design : - In vitro assays : Use HEK-293 cells expressing mGlu4 to measure cAMP inhibition (EC₅₀ < 100 nM reported in analogs) .
- Control experiments : Compare with -OCH₃ analogs to isolate -OCF₃’s electronic effects .
Advanced: How to resolve discrepancies in reported bioactivity data across structural analogs?
Answer:
Root causes :
- Substituent positioning : Ortho vs. para trifluoromethoxy placement alters steric and electronic profiles (e.g., ortho derivatives show 10x higher mGlu4 affinity) .
- Assay variability : Differences in cell lines (e.g., CHO vs. HEK-293) or endpoint measurements (cAMP vs. Ca²⁺ flux).
Resolution steps :
Standardize protocols : Use identical cell lines and readouts for cross-study comparisons.
SAR analysis : Systematically vary substituents (e.g., -CF₃ vs. -OCF₃) to isolate contributing factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
